
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu es un compuesto peptídico sintético. Está compuesto por una secuencia de aminoácidos, cada uno protegido por grupos específicos para evitar reacciones no deseadas durante la síntesis. El grupo Boc (terc-butoxicarbonilo) protege el extremo amino, mientras que el grupo OtBu (éster terc-butílico) protege el extremo carboxilo. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El grupo Boc se utiliza para proteger el grupo amino de cada aminoácido y se elimina mediante tratamiento con ácido trifluoroacético (TFA) durante el proceso de síntesis .
Reacción de acoplamiento: El primer aminoácido, Boc-DL-Tyr, se une a la resina. Los aminoácidos subsiguientes (Gly, Gly, DL-Phe, DL-Met) se añaden uno por uno utilizando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de un catalizador como 1-hidroxi-benzotriazol (HOBt).
Desprotección: Después de cada paso de acoplamiento, el grupo Boc se elimina utilizando TFA, exponiendo el grupo amino para la siguiente reacción de acoplamiento.
Escisión: Una vez que la cadena peptídica está completa, se escinde de la resina utilizando un ácido fuerte como ácido fluorhídrico (HF) o TFA, que también elimina el grupo protector OtBu.
Métodos de producción industrial
La producción industrial de this compound sigue principios similares pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. El uso de disolventes y reactivos respetuosos con el medio ambiente es cada vez más común para reducir el impacto ambiental de la síntesis de péptidos .
Análisis De Reacciones Químicas
Tipos de reacciones
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El residuo de metionina (DL-Met) se puede oxidar a metionina sulfóxido o metionina sulfona utilizando agentes oxidantes como el peróxido de hidrógeno (H₂O₂).
Reducción: El péptido se puede reducir utilizando agentes reductores como el ditiotreitol (DTT) para romper los puentes disulfuro si están presentes.
Sustitución: Los grupos protectores Boc y OtBu se pueden sustituir por otros grupos protectores o eliminar en condiciones ácidas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂) en solución acuosa.
Reducción: Ditiotreitol (DTT) en solución acuosa o tampón.
Desprotección: Ácido trifluoroacético (TFA) para eliminar el grupo Boc; ácido fluorhídrico (HF) o TFA para eliminar el grupo OtBu.
Principales productos formados
Oxidación: Metionina sulfóxido o metionina sulfona.
Reducción: Péptido reducido con grupos tiol libres.
Desprotección: Péptido libre sin grupos Boc u OtBu.
Aplicaciones Científicas De Investigación
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu se utiliza en diversos campos de investigación científica:
Química: Como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: En estudios de interacciones proteína-proteína e interacciones enzima-sustrato.
Medicina: Como precursor para el desarrollo de fármacos y agentes terapéuticos basados en péptidos.
Industria: En la producción de péptidos sintéticos para fines de investigación y desarrollo.
Mecanismo De Acción
El mecanismo de acción de Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu depende de su aplicación específicaLos grupos Boc y OtBu protegen el péptido durante la síntesis y se pueden eliminar para exponer el péptido activo para las interacciones biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Boc-Tyr(tBu)-Aib-Glu(OtBu)-Gly-OH: Otro péptido protegido por Boc con una secuencia de aminoácidos diferente.
Boc-Tyr-D-Ala-Gly: Un tripéptido utilizado en la síntesis de péptidos en fase sólida.
Singularidad
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu es único debido a su secuencia específica de aminoácidos y la presencia de ambos grupos protectores Boc y OtBu. Esta combinación proporciona estabilidad durante la síntesis y permite modificaciones y aplicaciones específicas en investigación.
Propiedades
IUPAC Name |
tert-butyl 2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIUBDHRUIGRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N5O9S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
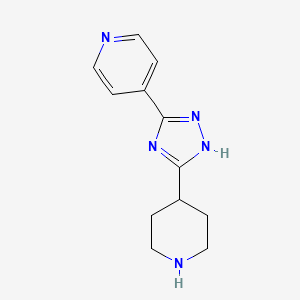


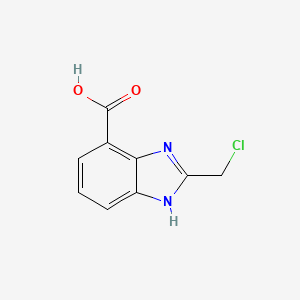

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

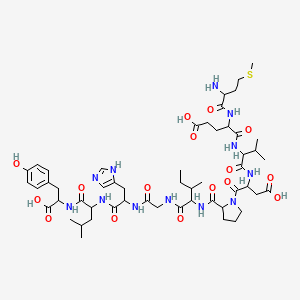

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
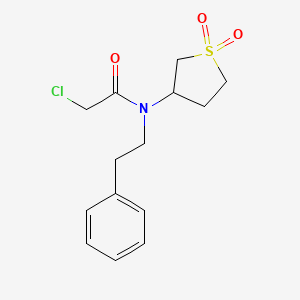
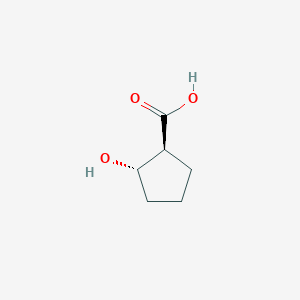
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
